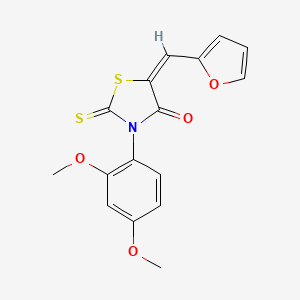

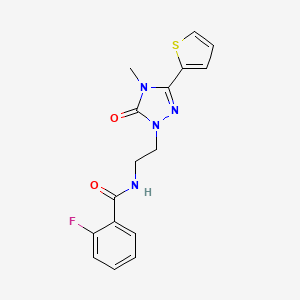

(E)-3-(2,4-二甲氧基苯基)-5-(呋喃-2-亚甲基)-2-硫代噻唑烷-4-酮

货号 B2598414

CAS 编号:

853903-49-8

分子量: 347.4

InChI 键: CBDLNARJAWVOKC-NTEUORMPSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidinone core with a furan-2-ylmethylene group and a 2,4-dimethoxyphenyl group.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .科学研究应用

抗癌和抗血管生成作用

- Chandrappa 等人 (2010) 的一项研究表明,包括与所讨论化合物结构相似的化合物的噻唑烷-4-酮衍生物在小鼠模型中表现出显着的抗癌和抗血管生成作用。发现这些化合物可以减小肿瘤体积,抑制内皮细胞增殖,并延长患有埃利希腹水瘤 (EAT) 的小鼠的寿命 (Chandrappa 等人,2010)。

人白血病细胞中的细胞毒性

- Chandrappa 等人 (2009) 对噻唑烷酮化合物(包括所讨论化学品的结构类似物)的另一项研究揭示了在人白血病细胞系中具有中度至强抗增殖活性。这项研究强调了噻唑烷酮部分上的给电子基团对其抗癌特性的重要性 (Chandrappa 等人,2009)。

抗菌和抗真菌活性

- B'Bhatt 和 Sharma (2017) 的一项研究调查了包括 2-硫代噻唑烷-4-酮衍生物在内的化合物及其抗菌和抗真菌活性。这些化合物对大肠杆菌和金黄色葡萄球菌等细菌菌株以及白色念珠菌等真菌菌株显示出不同程度的有效性 (B'Bhatt 和 Sharma,2017)。

抗高血糖特性

- Mahapatra 等人 (2016) 对 N-取代-5-(呋喃-2-亚甲基)噻唑烷-2,4-二酮衍生物(与所讨论化合物在结构上相关)的研究表明具有显着的抗高血糖活性。这在链脲佐菌素诱导的糖尿病小鼠模型中得到证实 (Mahapatra、Saini 和 Kumar,2016)。

抗纤维化和抗癌活性

- Kaminskyy 等人 (2016) 对氨基(亚氨基)噻唑烷酮衍生物的研究表明,该类中的一些化合物具有很高的抗纤维化活性,并且可能是抗癌治疗的有希望的候选药物。这些发现通过与其他检测和系统的比较得到了进一步的支持 (Kaminskyy 等人,2016)。

作用机制

The mechanism of action of similar compounds has been studied. For instance, compound 8, a (E)-1-(furan-2-yl)prop-2-en-1-one derivative, showed potent tyrosinase inhibitory activity. Molecular docking results indicated that compound 8 can bind to the catalytic and allosteric sites 1 and 2 of tyrosinase to inhibit enzyme activity .

属性

IUPAC Name |

(5E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S2/c1-19-10-5-6-12(13(8-10)20-2)17-15(18)14(23-16(17)22)9-11-4-3-7-21-11/h3-9H,1-2H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDLNARJAWVOKC-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)

![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2598335.png)

![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2598337.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide](/img/structure/B2598348.png)

![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598349.png)

![1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2598351.png)

![N-[(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-yl]-2-chloroacetamide](/img/structure/B2598353.png)